Cas no 1805265-24-0 (Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate)

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate structure
1805265-24-0 structure
Product name:Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate
CAS No:1805265-24-0
MF:C9H9F2IN2O2
MW:342.081241369247
CID:4894733

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate
    • Inchi: 1S/C9H9F2IN2O2/c1-16-9(15)4-3-14-5(2-13)6(7(4)12)8(10)11/h3,8H,2,13H2,1H3
    • InChI Key: ZPRGDYQXJUMWOB-UHFFFAOYSA-N
    • SMILES: IC1C(C(=O)OC)=CN=C(CN)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Topological Polar Surface Area: 65.2
  • XLogP3: 0.9

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029021178-1g
Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate
1805265-24-0 95%
1g
$3,155.55 2022-04-01
Alichem
A029021178-500mg
Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate
1805265-24-0 95%
500mg
$1,853.50 2022-04-01
Alichem
A029021178-250mg
Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate
1805265-24-0 95%
250mg
$960.40 2022-04-01

Additional information on Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate (CAS No. 1805265-24-0): An Overview

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate (CAS No. 1805265-24-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive chemical structure, holds potential for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate is composed of a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, and an iodine atom. The presence of these functional groups imparts unique properties to the molecule, making it an interesting candidate for further investigation. The methyl ester group at the carboxyl position adds to its versatility in synthetic chemistry and biological activity studies.

Recent advancements in the field of medicinal chemistry have highlighted the importance of fluorinated compounds in drug discovery. The difluoromethyl group in Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate is particularly noteworthy due to its ability to enhance metabolic stability and improve pharmacokinetic properties. This feature is crucial for developing drugs with improved bioavailability and reduced toxicity.

The iodine atom in the structure of Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate also plays a significant role. Iodinated compounds are often used as radiotracers in medical imaging techniques such as positron emission tomography (PET). The presence of iodine can facilitate the development of imaging agents that can be used to visualize specific biological processes or disease states.

In addition to its potential as a radiotracer, Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate has shown promise in preclinical studies for its biological activity. Research has indicated that this compound exhibits potent activity against various targets, including enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its ability to modulate specific protein kinases, which are key players in cellular signaling and are often implicated in cancer and inflammatory diseases.

The aminomethyl group in Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate provides additional functional versatility. This group can be readily modified through various chemical reactions, allowing for the synthesis of a wide range of derivatives with tailored properties. Such modifications can be used to optimize the compound's pharmacological profile, enhancing its efficacy and selectivity for specific therapeutic targets.

From a synthetic perspective, the preparation of Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate involves several well-established synthetic routes. One common approach involves the sequential introduction of the difluoromethyl, iodine, and aminomethyl groups onto a pyridine scaffold. These synthetic methods are robust and scalable, making it feasible to produce this compound on a larger scale for further research and development.

The potential applications of Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate extend beyond its use as a drug candidate or imaging agent. It can also serve as a valuable building block in the synthesis of more complex molecules with diverse biological activities. This makes it an attractive starting material for chemists working on the development of new therapeutic agents or diagnostic tools.

In conclusion, Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate (CAS No. 1805265-24-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its promising biological activity and synthetic accessibility, positions it as a valuable asset for researchers aiming to develop innovative solutions for unmet medical needs.

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